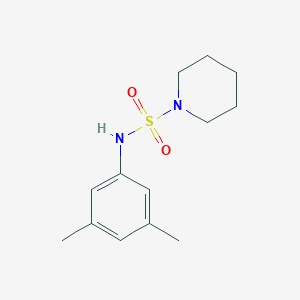

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11-8-12(2)10-13(9-11)14-18(16,17)15-6-4-3-5-7-15/h8-10,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOZHNHYOJHVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction of 3,5-dimethylbenzenesulfonyl chloride (1) with piperidine (2) proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center, displacing chloride (Figure 1).

Procedure :

-

3,5-Dimethylbenzenesulfonyl chloride preparation : Chlorosulfonation of 3,5-dimethylbenzene using chlorosulfonic acid at 0–5°C yields the sulfonyl chloride.

-

Coupling reaction :

Key Parameters :

Yield and Characterization

Alternative Route: Functionalization of Preformed Sulfonamides

Intermediate-Based Synthesis

A two-step approach involves synthesizing piperidine-1-sulfonamide (3) followed by N-arylation with 3,5-dimethylphenyl groups:

-

Synthesis of piperidine-1-sulfonamide : React piperidine with benzenesulfonyl chloride under basic conditions (pH 9, Na₂CO₃).

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 3 with 3,5-dimethylbromobenzene introduces the aryl group.

Advantages :

-

Enables modular access to diverse N-aryl sulfonamides.

Limitations :

-

Requires specialized catalysts (e.g., Pd(OAc)₂, Xantphos).

Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides

The molecular geometry of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide and related compounds is critical for understanding their physicochemical and biological properties. Key structural parameters include torsion angles and benzene ring orientations, which vary with substituent positioning:

Key Findings :

- The 3,5-dimethyl substitution induces a moderate torsion angle (67.9°) compared to ortho-substituted derivatives, which exhibit wider variability (-78.7° to 71.0°) .

- Benzene ring tilt angles are smallest in para-substituted analogs (e.g., 40.4° for 2,5-dimethyl), suggesting that meta-substitution (3,5-dimethyl) creates a balance between steric hindrance and electronic effects .

Key Findings :

- Both electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro) substituents at the 3,5-positions yield potent PET inhibitors (IC50 ~10 µM), indicating that lipophilicity and steric fit are more critical than electronic effects alone .

- Ortho-substitution (e.g., 2,5-dimethyl) retains activity but may alter binding kinetics due to conformational differences .

Solid-State and Physicochemical Properties

The solid-state behavior of N-(3,5-dimethylphenyl) derivatives is influenced by substituent effects, as seen in trichloro-acetamide analogs:

Key Findings :

- The 3,5-dimethyl substitution increases the number of molecules in the asymmetric unit (2 vs. 1), likely due to enhanced van der Waals interactions from methyl groups .

- Hydrogen bonding (N—H⋯O) is a common packing motif in sulfonamides and acetamides, but steric bulk from methyl groups can disrupt symmetry, leading to varied crystal systems .

Biological Activity

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This compound's unique structure, characterized by a piperidine ring and a sulfonamide group, contributes to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperidine ring that enhances binding affinity.

- A sulfonamide group that mimics natural substrates, allowing for enzyme inhibition.

The mechanism of action involves the inhibition of specific enzymes by the sulfonamide moiety. This inhibition disrupts essential biological processes, leading to antibacterial and antifungal effects. The piperidine ring may enhance the compound's specificity and binding affinity for its targets, making it effective against various pathogens.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it has a broader spectrum of activity compared to other sulfonamides, particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial growth is attributed to its interference with folate synthesis pathways.

Table 1: Antibacterial Activity Comparison

| Compound | Spectrum of Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Broad (Gram-positive) | 0.5 - 2.0 µg/mL |

| Sulfamethoxazole | Moderate (Gram-negative) | 1.0 - 4.0 µg/mL |

| Trimethoprim | Narrow (specific pathogens) | 0.25 - 1.0 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential in cancer treatment. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .

Table 2: Anticancer Activity Evaluation

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| U-937 (Leukemia) | 12.6 | p53 pathway modulation |

| HeLa (Cervical Cancer) | 18.4 | Induction of apoptosis |

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Another investigation focused on its antibacterial properties against various strains of Staphylococcus aureus and Escherichia coli, revealing that the compound effectively inhibited bacterial growth at low concentrations.

Q & A

Q. What are the key synthetic routes for N-(3,5-dimethylphenyl)piperidine-1-sulfonamide?

The synthesis typically involves sulfonation and subsequent coupling reactions. For example, benzenesulfonyl chloride derivatives are reacted with 3,5-dimethylaniline under controlled conditions (0–5°C) to minimize side reactions. The product is purified via recrystallization using ethanol or chloroform, followed by spectroscopic validation (IR, NMR) . Critical steps include:

- Sulfonation : Chlorosulfonic acid reacts with precursor aromatic compounds.

- Amine coupling : Stoichiometric reaction with 3,5-dimethylaniline.

- Purification : Slow evaporation of ethanolic solutions yields single crystals for X-ray analysis.

Q. How is the purity of this compound validated?

Purity is confirmed via:

- Spectroscopy : IR identifies sulfonamide S=O stretches (~1350 cm⁻¹), while ¹H NMR resolves aromatic protons (δ 6.8–7.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .

- X-ray crystallography : Single-crystal diffraction data (e.g., CCDC entries) validate bond lengths (S–N: ~1.63 Å) and torsion angles (C–S–N–C: ~67.9°) .

- Melting point consistency : Sharp melting points (±2°C) indicate homogeneity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹³C NMR : Assigns quaternary carbons in the piperidine and aryl rings.

- X-ray diffraction : Resolves sulfonamide geometry (e.g., S–O bond angles: ~120°) and intermolecular hydrogen bonds (N–H⋯O=S) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How do substituents on the aryl group influence the crystal packing of N-(aryl)piperidine sulfonamides?

Substituents like 3,5-dimethyl groups alter steric and electronic effects, impacting hydrogen-bonding networks. For example:

| Compound | Torsion Angle (C–S–N–C) | Ring Tilt Angle | Hydrogen Bond Length (N–H⋯O) |

|---|---|---|---|

| N-(3,5-dimethylphenyl) | 67.9° | 54.6° | 2.89 Å |

| N-(2,6-dimethylphenyl) | -78.7° | 44.9° | 2.91 Å |

| Larger substituents increase steric hindrance, reducing ring coplanarity and altering packing efficiency . |

Q. What computational methods validate the crystal structure of this compound?

Use SHELX suite (SHELXL for refinement, SHELXS for solution):

Q. How can conflicting crystallographic data between sulfonamide derivatives be resolved?

Strategies include:

- Multi-dataset refinement : Compare data from multiple crystals to identify systematic errors.

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands for twinned structures .

- Cross-validation : Match experimental data (e.g., IR, NMR) with theoretical calculations (DFT).

Q. What strategies optimize synthetic yield in multi-step syntheses?

- Catalyst selection : Palladium or copper catalysts improve coupling efficiency (e.g., Suzuki-Miyaura reactions for aryl intermediates) .

- Temperature control : Exothermic steps (sulfonation) require ice baths to prevent decomposition.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. What role does the piperidine-sulfonamide moiety play in biological activity?

The sulfonamide group acts as a hydrogen-bond acceptor, while the piperidine ring enhances lipophilicity, aiding blood-brain barrier penetration. SAR studies show:

- 3,5-Dimethyl substitution : Improves metabolic stability by blocking cytochrome P450 oxidation .

- Piperidine conformation : Chair conformation reduces steric clashes in receptor binding pockets .

Methodological Notes

- Crystallography : Always validate structures with PLATON/ADDSYM to detect missed symmetry .

- Synthetic reproducibility : Use Schlenk lines for moisture-sensitive steps (e.g., amine couplings) .

- Data contradiction resolution : Cross-reference crystallographic data with spectroscopic results to confirm structural assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.